1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone
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Overview
Description
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone typically involves the formation of the oxetane ring followed by functional group modifications. One common method includes the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-methoxy-2,3-dimethyl-1-butanol with an acid catalyst can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-2,3-dimethylbutan-2-yl)ethanone
- 1-(3-Methoxy-2,3-dimethylpropyl)ethanone
- 1-(3-Methoxy-2,3-dimethylpentan-2-yl)ethanone
Uniqueness
1-(3-Methoxy-2,3-dimethyloxetan-2-yl)ethanone is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
99797-07-6 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(3-methoxy-2,3-dimethyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-6(9)8(3)7(2,10-4)5-11-8/h5H2,1-4H3 |
InChI Key |
JBQJHKZTBFNWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(CO1)(C)OC)C |
Origin of Product |
United States |
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